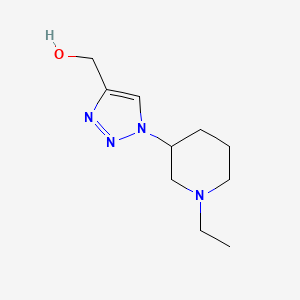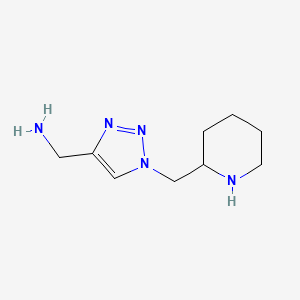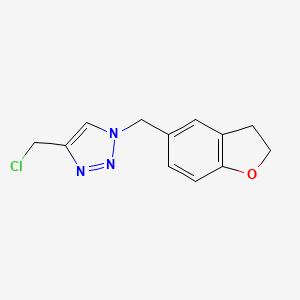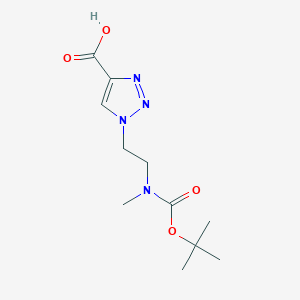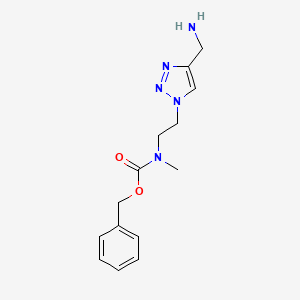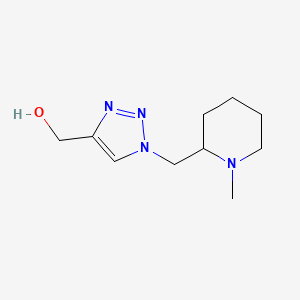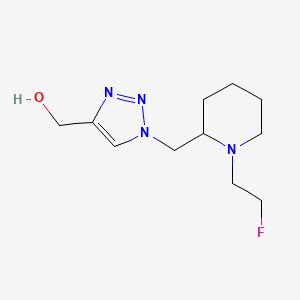
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Overview
Description
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, also known as DFPP, is a small molecule with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
Synthesis and Bioactivity Studies :
- A study by Unluer et al. (2016) involved synthesizing Mannich bases with a piperidine moiety. These compounds, including those structurally related to 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, were evaluated for cytotoxicity and carbonic anhydrase inhibitory activities, showing potential as drug candidates with a need for further modifications (Unluer et al., 2016).
Chemical Properties and Reactions :
- Yan and Khoo (2005) investigated a 1:2 adduct of 3-(piperidin-1-yl)propionic acid with triphenyltin chloride. The study provides insights into the chemical properties and potential applications of similar compounds, highlighting the importance of the piperidine ring and its interactions (Yan & Khoo, 2005).
Hybrid Molecules with Potential Therapeutic Applications :
- Kamiński et al. (2016) synthesized a library of new piperazinamides, which are structurally related to 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid. These compounds showed promising anticonvulsant and antinociceptive activities, indicating potential applications in treating epilepsy and pain (Kamiński et al., 2016).
Catalysis and Chemical Synthesis :
- Dönges et al. (2014) explored cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which can catalyze oxidative cyclization of alkenols. This research highlights the catalytic applications of compounds containing piperidine, such as 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid (Dönges et al., 2014).
properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-7(9(14)15)13-5-3-4-8(6-13)10(2,11)12/h7-8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMRHNKOWXNUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC(C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




